molecular formula C8H8BrFO B6296177 (4-Bromo-3-fluoro-2-methylphenyl)methanol CAS No. 2012740-55-3

(4-Bromo-3-fluoro-2-methylphenyl)methanol

Cat. No.: B6296177
CAS No.: 2012740-55-3
M. Wt: 219.05 g/mol
InChI Key: DAVJWJTULKXIEU-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluoro-2-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is a solid at room temperature and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluoro-2-methylphenyl)methanol typically involves the bromination and fluorination of 2-methylphenylmethanol. One common method includes the reaction of 4-fluoro-2-methylphenylmethanol with bromine under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluoro-2-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-3-fluoro-2-methylphenyl)methanol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluoro-2-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The bromine and fluorine atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-fluoro-2-methylphenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

(4-bromo-3-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVJWJTULKXIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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